molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1319587
CAS No.: 55040-43-2
M. Wt: 255.09 g/mol
InChI Key: FIAFOJCIZMGXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound is characterized by its distinctive molecular structure and well-defined chemical properties. The compound bears the Chemical Abstracts Service registry number 55040-43-2 and possesses the molecular formula C₈H₃BrN₂OS with a molecular weight of 255.09 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its structural composition and substitution pattern.

The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as N#CC1=CNC(=O)C2=C1SC(Br)=C2, which illustrates the connectivity between the thiophene and pyridine rings along with the positioning of the functional groups. The bicyclic framework consists of a thiophene ring fused to a pyridine ring, creating a rigid planar structure that contributes to the compound's stability and reactivity profile.

From a classification perspective, this compound belongs to the broader category of heterocyclic organic compounds, specifically falling under the subcategory of nitrogen and sulfur-containing bicyclic systems. The presence of multiple heteroatoms and functional groups places it within the classification of polyfunctional heterocycles, which are known for their diverse chemical reactivity and biological activity profiles.

Table 1: Chemical Identity Parameters

Parameter Value
Chemical Abstracts Service Number 55040-43-2
Molecular Formula C₈H₃BrN₂OS
Molecular Weight 255.09 g/mol
Exact Mass 253.915 g/mol
Polar Surface Area 84.89 Ų
LogP 2.22378

Positioning within the Thienopyridine Family

The thienopyridine family encompasses a diverse range of bicyclic compounds formed by the fusion of thiophene and pyridine rings in various orientations. This compound occupies a specific position within this family due to its particular fusion pattern and substitution characteristics. The [3,2-c] fusion pattern indicates that the thiophene ring is connected to the pyridine ring through positions 3 and 2 of the thiophene and positions c and adjacent carbon of the pyridine, creating a distinctive structural arrangement.

Within the broader thienopyridine classification system, this compound can be distinguished from other isomeric forms such as thieno[2,3-b]pyridines and thieno[3,2-b]pyridines by its specific ring fusion pattern. The [3,2-c] fusion creates unique electronic and steric environments that influence the compound's chemical behavior and potential biological activities. This positioning is particularly significant as it affects the compound's reactivity patterns and the types of chemical transformations it can undergo.

The presence of the carbonyl group at the 4-position introduces additional complexity to the thienopyridine framework, creating opportunities for tautomerization and hydrogen bonding interactions. This structural feature distinguishes it from simpler thienopyridine derivatives and places it within a subclass of compounds known for enhanced biological activity profiles. The dihydro configuration at positions 4 and 5 further contributes to its unique positioning within the thienopyridine family, as it introduces conformational flexibility while maintaining the overall bicyclic integrity.

Recent synthetic methodologies have focused on the preparation of fused thienopyridine derivatives with emphasis on structural diversity and therapeutic applications. The specific substitution pattern found in this compound represents an important synthetic target due to the presence of multiple reactive sites that can be exploited for further chemical elaboration.

Historical Context of Thienopyridine Research

The investigation of thienopyridine compounds has a rich history spanning several decades, with early research focusing on fundamental synthetic methodologies and structural characterization. The development of systematic approaches to thienopyridine synthesis began in earnest during the mid-20th century, when researchers recognized the potential of these bicyclic systems for pharmaceutical applications. Early synthetic strategies primarily involved cyclization reactions using thiophene and pyridine precursors, leading to the establishment of key structural frameworks.

Significant advances in thienopyridine chemistry emerged through the work of researchers who developed novel synthetic pathways for accessing various isomeric forms. The synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine systems was achieved through innovative approaches involving direct substitution reactions and cyclization methodologies. These foundational studies established the groundwork for understanding the structure-activity relationships within the thienopyridine family and provided the synthetic tools necessary for preparing more complex derivatives.

The pharmaceutical significance of thienopyridines became apparent with the development of antiplatelet agents such as ticlopidine and clopidogrel, which demonstrated the therapeutic potential of this class of compounds. These discoveries sparked renewed interest in thienopyridine research and led to extensive investigations into their mechanism of action and structure-activity relationships. The success of these pharmaceutical agents highlighted the importance of specific substitution patterns and stereochemical arrangements in determining biological activity.

Contemporary research in thienopyridine chemistry has expanded to encompass a wide range of applications beyond cardiovascular medicine. Recent studies have explored the potential of thienopyridine derivatives as anticancer agents, with particular attention to their ability to interact with various cellular targets. The development of novel synthetic methodologies has enabled researchers to access previously challenging structural motifs and explore new therapeutic applications.

The emergence of combinatorial chemistry and high-throughput screening techniques has further accelerated thienopyridine research, allowing for the rapid synthesis and evaluation of large compound libraries. These technological advances have facilitated the identification of new lead compounds and enabled researchers to systematically explore structure-activity relationships across diverse biological targets.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the broader field of heterocyclic chemistry due to its unique structural features and synthetic versatility. The compound represents an important example of polyfunctional heterocycles, which have emerged as valuable synthetic intermediates and biologically active compounds. The presence of multiple reactive sites within a single molecule provides numerous opportunities for chemical modification and elaboration, making it an attractive target for synthetic chemists.

The bicyclic structure of this compound exemplifies the principles of ring fusion in heterocyclic systems, demonstrating how the combination of different heterocyclic rings can create new structural motifs with enhanced properties. The fusion of thiophene and pyridine rings results in a rigid planar framework that influences the compound's electronic properties and reactivity patterns. This structural arrangement has implications for molecular recognition processes and protein-ligand interactions, which are fundamental to drug design and development.

From a synthetic perspective, the compound serves as a valuable building block for the construction of more complex polycyclic systems. The presence of the bromine atom at the 2-position provides a convenient handle for cross-coupling reactions, enabling the introduction of various substituents through palladium-catalyzed processes. The nitrile group at the 7-position offers additional synthetic opportunities, including conversion to carboxamides, carboxylic acids, and other nitrogen-containing functional groups.

Table 2: Synthetic Applications and Reactive Sites

Position Functional Group Synthetic Utility
2 Bromine Cross-coupling reactions, nucleophilic substitution
4 Carbonyl Nucleophilic addition, reduction, condensation
7 Nitrile Hydrolysis, reduction, cycloaddition
4,5 Dihydro system Oxidation, ring expansion reactions

The compound's role in heterocyclic chemistry extends to its potential as a pharmacophore in drug discovery programs. The thienopyridine scaffold has demonstrated compatibility with various biological targets, and the specific substitution pattern found in this compound may confer unique binding properties and selectivity profiles. The combination of electron-withdrawing groups such as the nitrile and carbonyl with the electron-rich thiophene ring creates a balanced electronic environment that can interact with diverse protein binding sites.

Recent advances in synthetic methodology have highlighted the importance of compounds like this compound in the development of new synthetic strategies. The compound has been utilized in studies exploring innovative cyclization reactions and ring-forming processes that expand the available chemical space for heterocyclic compounds. These investigations have contributed to the development of more efficient synthetic routes and have provided new insights into the reactivity patterns of fused heterocyclic systems.

Properties

IUPAC Name

2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFOJCIZMGXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593855
Record name 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55040-43-2
Record name 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thio-substituted Pyridine Precursors

A common approach involves the reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives with chloroacetone or related alkylating agents in the presence of a base such as potassium hydroxide in polar aprotic solvents like N,N-dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution and subsequent cyclization to form the thieno[3,2-c]pyridine core with the oxo group at position 4.

  • Example: The reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetone in DMF/KOH yields 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, which upon cyclization in boiling ethanol with catalytic piperidine affords the thieno[3,2-c]pyridine derivative with the oxo group.

Halogenation and Functional Group Introduction

The bromine atom at position 2 is typically introduced via halogenation of the corresponding thieno[3,2-c]pyridine intermediate or by using halogenated starting materials. The cyano group at position 7 is introduced through reactions involving cyanothioacetamide or 2-cyanoacetohydrazide under reflux conditions with catalytic acetic acid, facilitating the formation of the carbonitrile functionality during ring closure.

  • Grinding of the initial reactants such as cyanothioacetamide with pyridine derivatives in the presence of acetic acid at room temperature leads to the formation of fused pyridine systems bearing the cyano group.

Solid-State Grinding and Melt Reactions

Innovative mechanochemical methods have been reported where reactants are ground together in an open mortar at room temperature, leading to a melt and subsequent solidification, which promotes the formation of the desired heterocyclic compounds without the need for solvents or prolonged heating. This method is efficient for synthesizing fused pyridines including thieno[3,2-c]pyridine derivatives.

  • For example, grinding sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with potassium hydroxide and chloroacetone results in the formation of the target compound after recrystallization.

Patent-Described Synthetic Routes

Patents describe processes for preparing compounds of the thieno[3,2-c]pyridine class, including 2-bromo-4-oxo derivatives, by reacting halo-substituted pyridine precursors with appropriate nucleophiles or cyclization agents. These methods emphasize the use of halogenated intermediates and controlled reaction conditions to achieve high purity and yield.

  • A representative patent process involves reacting a compound of formula (II) where Z is a halogen (bromo, chloro, or iodo) with reagents that facilitate ring closure and functionalization to yield the 2-bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile or its pharmaceutically acceptable salts.
Methodology Key Reactants/Conditions Reaction Type Outcome/Notes References
Cyclization with chloroacetone 6-(5-bromobenzofuran-2-yl)-2-thioxo-pyridine, KOH, DMF Nucleophilic substitution, cyclization Formation of thieno[3,2-c]pyridine core with oxo group
Grinding with cyanothioacetamide Pyridine derivatives, cyanothioacetamide, acetic acid Solid-state melt reaction Introduction of cyano group and ring fusion
Halogenation of intermediates Halo-substituted pyridine precursors Electrophilic substitution Introduction of bromine at position 2
Mechanochemical grinding Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, KOH, chloroacetone Solid-state reaction Efficient synthesis without solvents
  • The use of potassium hydroxide in DMF is critical for promoting nucleophilic substitution and cyclization steps, enabling the formation of the thieno ring fused to the pyridine nucleus with high regioselectivity.

  • Mechanochemical grinding methods reduce solvent use and reaction times, offering environmentally friendly and scalable alternatives for synthesis.

  • Spectroscopic data (IR, ^1H-NMR) confirm the successful formation of the target compound, with characteristic bands for cyano (around 2218 cm^-1) and oxo groups (around 1700 cm^-1), and disappearance of thiol or thioxo signals upon cyclization.

  • The bromine substituent is introduced either by starting from brominated precursors or by selective halogenation, which is essential for the compound’s reactivity and potential biological activity.

  • Recrystallization from appropriate solvents ensures high purity of the final compound, which is typically stored at 2-8°C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or further reducing it to a hydrocarbon.

    Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide, sodium methoxide, or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 2-bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile as a potential candidate for anticancer drug development. Its structure allows for interactions with various biological targets, making it suitable for the design of novel therapeutic agents.

  • Case Study : A study focused on the synthesis of derivatives of thieno-pyridine compounds demonstrated that modifications to the thieno-pyridine structure can enhance anticancer activity. These derivatives showed improved potency against cancer cell lines, indicating that the thieno-pyridine scaffold is promising for further development in oncology .

Inhibition of Bromodomain Proteins

Bromodomains are protein interaction modules that recognize acetylated lysines and are implicated in various cancers and inflammatory diseases. Compounds based on thieno-pyridine structures have been explored as inhibitors of bromodomain and extraterminal domain (BET) proteins.

  • Research Findings : The development of bromodomain inhibitors has led to compounds exhibiting significant potency in biochemical assays. The incorporation of thieno-pyridine derivatives into these inhibitors has shown to improve their binding affinity and selectivity towards bromodomain targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like substituted pyridines and thiophenes.

Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CyclizationThiophene derivatives + BromineFormation of thieno-pyridine core
2FunctionalizationCarbonitrile sourceIntroduction of cyano group at position 7
3OxidationOxidizing agentsFormation of keto group

This synthetic versatility allows for the generation of a library of derivatives that can be screened for biological activity.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are essential in evaluating the viability of this compound in drug development:

  • Absorption : The compound's lipophilicity (LogP ~ 2.22) indicates favorable absorption characteristics.
  • Metabolism : Preliminary studies suggest metabolic stability with potential for favorable half-life in vivo.

Mechanism of Action

The mechanism of action of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Reactivity and Functional Group Influence

  • Electrophilic Reactivity : The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas methylsulfanyl groups in compound 83 favor nucleophilic substitutions .
  • Ring Saturation: The dihydrothieno moiety in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated analogues like furoquinolinones. This impacts solubility and π-π stacking interactions .

Physicochemical and Application-Based Differences

Table 2: Application Potentials
Compound Pharmacological Relevance Material Science Applications
Target Compound Kinase inhibitor intermediate Organic electronics (nitrile polarity)
Furoquinolinones Antimalarial/antimicrobial leads Fluorescent probes
Benzisoxazoles (83, 85) CNS-targeting scaffolds (unexplored) Not reported
  • Stability: The target compound’s 2–8°C storage requirement suggests sensitivity to thermal degradation, whereas furoquinolinones exhibit greater stability due to fused aromatic systems .

Biological Activity

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, with the CAS number 55040-43-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₈H₃BrN₂OS
  • Molecular Weight : 255.09 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-c]pyridine core with a bromine substituent and a carbonitrile group, which may influence its biological interactions.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:

Cell Line IC₅₀ (µg/mL) Reference
MCF-7 (Breast)6.40 ± 0.26
A-549 (Lung)22.09 ± 0.26

These results indicate that the compound exhibits significant cytotoxicity, particularly against the MCF-7 breast cancer cell line.

The mechanism of action for compounds similar to 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine often involves inhibition of key cellular pathways:

  • GSK-3β Inhibition : Compounds in this class have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell survival and proliferation.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Study on Anticancer Activity

A study published in MDPI assessed various derivatives of thieno[3,2-c]pyridine compounds for their anticancer activity. The findings indicated that structural modifications significantly influenced their potency against cancer cell lines. The introduction of electron-withdrawing groups enhanced the cytotoxic effects, making these compounds promising candidates for further development as anticancer agents .

In Vivo Studies

In vivo studies have yet to be extensively reported for this specific compound; however, similar compounds have shown efficacy in animal models of cancer. Future research is needed to explore the pharmacokinetics and therapeutic efficacy of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine in vivo.

Q & A

(Basic) What are the optimized synthetic routes for 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, and what methodological challenges arise during its preparation?

Answer:
A common synthetic route involves nucleophilic substitution and cyclization reactions. For example, details a protocol where 7-bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is reacted with sodium methoxide in methanol under reflux (75–85°C), followed by purification via silica gel chromatography (0–75% ethyl acetate/cyclohexane). Challenges include:

  • Low yields (e.g., 27% in ) due to incomplete cyclization or side reactions.
  • Reagent sensitivity : Adding 4-aminotetrahydro-2H-thiopyran-1,1-dioxide hydrochloride mid-reaction improved product formation, highlighting the need for precise stoichiometry and timing.
  • Solvent optimization : Methanol is critical for solubility, but alternative solvents (e.g., DMF) may improve reaction efficiency.

(Basic) How is this compound characterized using spectroscopic and crystallographic methods?

Answer:
Key characterization techniques include:

  • NMR spectroscopy : Proton and carbon-13 NMR to confirm substituent positions (e.g., bromo and cyano groups) and ring saturation.
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., M+H⁺ at m/z 313.94 for C₈H₄BrN₂O₂S).
  • X-ray crystallography : Use programs like SHELXL ( ) for structure refinement. For example, similar thienopyridine derivatives in were resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined to R₁ < 0.05.

(Advanced) What role does the bromo substituent play in modulating pharmacological activity or reactivity in cross-coupling reactions?

Answer:
The bromo group at position 2 serves dual roles:

  • Pharmacological activity : In , bromo-substituted analogs were used as precursors for bromodomain inhibitors (e.g., BRD7/BRD9), suggesting potential as kinase or epigenetic targets.
  • Synthetic versatility : Bromine enables Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example, describes Pd-catalyzed coupling of bromothienopyridines with boronic acids.
    Methodological note : Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to minimize dehalogenation side reactions.

(Advanced) How can researchers analyze contradictions in synthetic yield data across different reaction conditions?

Answer:
Systematic analysis involves:

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify critical parameters. For instance, observed no product at 85°C until additional reagents were introduced.
  • Byproduct profiling : Use LC-MS or TLC to track intermediates (e.g., imidate or carboximidamide derivatives in ).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) can predict energy barriers for key steps like cyclization or substitution.

(Advanced) What computational approaches are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyano group may act as a hydrogen-bond acceptor in protein-ligand interactions.
  • Molecular docking : Use AutoDock Vina to simulate binding to bromodomains (as in ) or kinases.
  • Reaction pathway simulation : Software like Schrödinger’s Maestro can model intermediates in cross-coupling reactions.

(Advanced) How can structural modifications of this scaffold enhance solubility or bioavailability for in vivo studies?

Answer:
Strategies include:

  • Derivatization at the 5-position : Introduce hydrophilic groups (e.g., sulfonamides or amines) as seen in , where fused pyrimidine rings improved solubility.
  • Prodrug design : Convert the cyano group to a carboxamide (e.g., via hydrolysis) to enhance metabolic stability.
  • Co-crystallization : Use co-formers like cyclodextrins (β-CD) to improve aqueous solubility, as demonstrated for similar heterocycles in .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Hazard assessment : Refer to safety data sheets (SDS) for analogous compounds (e.g., ), which classify similar thienopyridines as irritants.
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis.
  • Waste disposal : Neutralize reactive byproducts (e.g., bromides) with aqueous NaHCO₃ before disposal.

(Advanced) How does the electronic structure of the thieno[3,2-c]pyridine core influence its spectroscopic and catalytic properties?

Answer:

  • Conjugation effects : The fused thiophene-pyridine system creates an extended π-network, red-shifting UV-Vis absorption (λₘₐₓ ~300–350 nm) as seen in .
  • Electron-withdrawing groups : The cyano and keto groups increase electrophilicity, facilitating nucleophilic attack at the 2-bromo position ( ).
  • Catalytic applications : The core can act as a ligand for transition metals (e.g., Pd or Cu) in cross-coupling reactions, with DFT studies guiding ligand design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.